

# Synthesis of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Bis(3-aminophenoxy)benzene

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## Abstract

**1,3-Bis(3-aminophenoxy)benzene** (APB-133), a crucial diamine monomer, is integral to the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal stability. This technical guide provides an in-depth overview of the primary synthesis routes for APB-133, offering detailed experimental protocols and comparative quantitative data. The synthesis pathways discussed herein are vital for researchers and professionals in materials science and drug development who require a foundational understanding of APB-133 production. This document focuses on two principal methods: the catalytic hydrogenation of 1,3-bis(3-nitrophenoxy)benzene and the nucleophilic aromatic substitution reaction between 1,3-dihalobenzenes and 3-aminophenol.

## Introduction

**1,3-Bis(3-aminophenoxy)benzene**, also known by its synonym resorcinol bis(3-aminophenyl) ether, is a key building block in the creation of advanced polymers. Its molecular structure imparts flexibility and improved solubility to the resulting polymers without compromising their high-temperature resistance. These characteristics make it a valuable component in materials used for aerospace, electronics, and other demanding applications.<sup>[1][2]</sup> This guide details the most effective and commonly employed synthetic methodologies for producing high-purity APB-133.

## Synthesis Routes

Two primary synthesis routes have been identified as the most efficient and high-yielding for the production of **1,3-bis(3-aminophenoxy)benzene**.

### Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This two-step process begins with the synthesis of the dinitro intermediate, 1,3-bis(3-nitrophenoxy)benzene, followed by its reduction to the target diamine. The reduction is typically achieved through catalytic hydrogenation.

### Route 2: Nucleophilic Aromatic Substitution

This approach involves the direct reaction of a 1,3-dihalobenzene with an alkali metal salt of 3-aminophenol. Variations of this method utilize either 1,3-difluorobenzene or 1,3-dibromobenzene as the starting material. The reaction with 1,3-difluorobenzene is noted for its high yield.<sup>[3]</sup>

## Comparative Data

The following tables summarize the quantitative data associated with the primary synthesis routes for easy comparison.

Route	Starting Materials	Yield	Purity	Reference
1	1,3-Bis(3-nitrophenoxy)benzene, H <sub>2</sub> , 5% Pd/C	94%	99.2% (HPLC)	[4]
2a	1,3-Difluorobenzene, 3-Aminophenol (alkali metal salt)	82-87.9 mol%	99.8% (HPLC)	[1][3]
2b	1,3-Dibromobenzene, 3-Aminophenol (alkali metal salt)	65% (second step)	Not Specified	[3]
2c	m-Dibromobenzene, Aminophenol (alkali metal salt), Copper catalyst	Not Specified	Up to 98%	[5]

Table 1: Comparison of Synthesis Routes for **1,3-Bis(3-aminophenoxy)benzene**

## Experimental Protocols

### Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This protocol is adapted from a patented procedure.[4]

#### Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene (Intermediate)

This guide focuses on the synthesis of the final product; the synthesis of the starting dinitro compound is a prerequisite.

## Step 2: Hydrogenation to **1,3-Bis(3-aminophenoxy)benzene**

- Apparatus: A 2-liter hydrogenation kettle.
- Reagents:
  - 1,3-Bis(3-nitrophenoxy)benzene: 106 g
  - 5% Palladium on carbon (50% water content): 1.4 g
  - Ethanol: 750 g
- Procedure:
  1. The intermediate 1,3-bis(3-nitrophenoxy)benzene, 5% palladium on carbon, and ethanol are added to the hydrogenation kettle.
  2. The atmosphere in the kettle is replaced with nitrogen three times, followed by three replacements with hydrogen.
  3. The reaction mixture is pressurized to 2 MPa and maintained for 8 hours.
  4. After the reaction is complete, the palladium on carbon catalyst is removed by filtration.
  5. The filtrate is concentrated to remove approximately 80% of the ethanol.
  6. The concentrated solution is cooled to 20°C and stirred for 30 minutes to induce crystallization.
  7. The resulting white crystals are collected by filtration and washed 2-3 times with cold water.
  8. The product is dried under vacuum at 60°C to yield 82.7 g of **1,3-bis(3-aminophenoxy)benzene**.

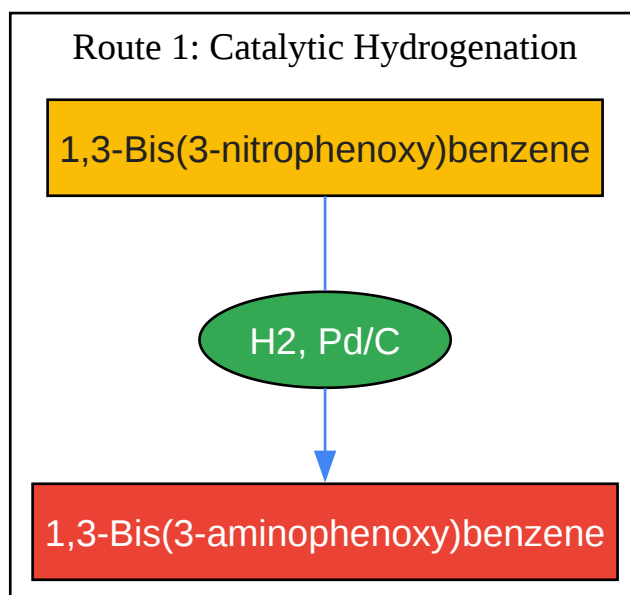
## Route 2a: Nucleophilic Aromatic Substitution using 1,3-Difluorobenzene

This protocol is based on a patented industrial process.<sup>[3]</sup>

- Apparatus: A 500 mL four-necked flask with an agitator, reflux condenser, and Dean-Stark trap, and a 600 mL autoclave with an agitator.
- Reagents:
  - 3-Aminophenol: 71.5 g (0.655 mol)
  - 49% aqueous sodium hydroxide solution: 53.5 g (0.655 mol)
  - Dimethyl isosorbide (DMI): 250 g
  - Toluene: 50 g
  - 1,3-Difluorobenzene: 34 g (0.298 mol)
- Procedure:
  1. In the four-necked flask, 3-aminophenol, aqueous sodium hydroxide solution, DMI, and toluene are combined.
  2. The mixture is heated to 180°C with stirring while nitrogen is bubbled through to azeotropically remove water and toluene.
  3. The flask contents are then cooled to room temperature and transferred to the autoclave.
  4. 1,3-Difluorobenzene is added to the autoclave, which is then sealed and purged with nitrogen.
  5. The autoclave is heated to 200°C, and the reaction is allowed to proceed for 53 hours.
  6. After cooling the autoclave, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC).
  7. The inorganic salt is removed by filtration, and DMI is removed by vacuum distillation to obtain a tarry substance.

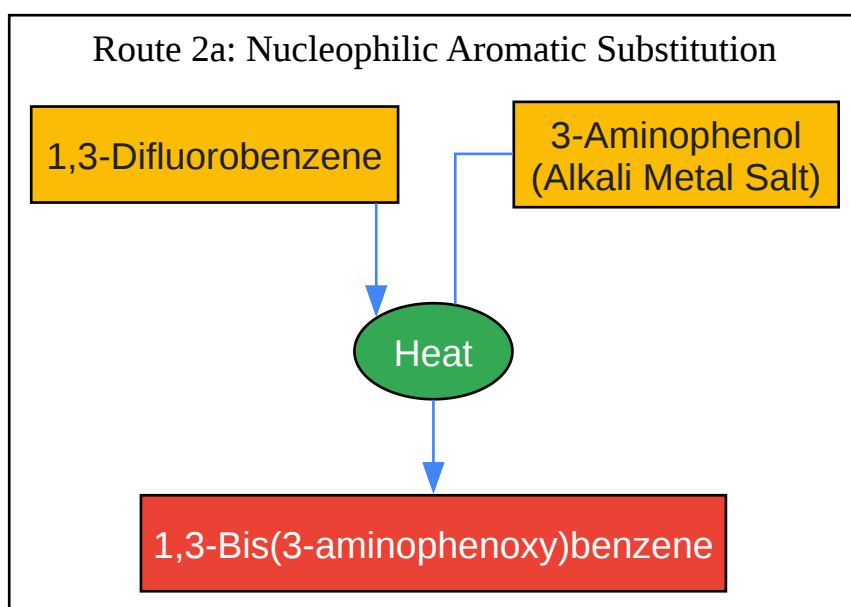
8. Vacuum distillation of the tarry material (1 mmHg, 300°C) yields 72.7 g of **1,3-bis(3-aminophenoxy)benzene**.

## Reaction Pathway Visualizations



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Caption: Catalytic hydrogenation of the dinitro intermediate.



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Caption: Synthesis via nucleophilic aromatic substitution.

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- To cite this document: BenchChem. [Synthesis of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075826#1-3-bis-3-aminophenoxy-benzene-synthesis-route]

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